4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine
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Overview
Description
4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is a complex organic compound that belongs to the class of quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the triazine and thiophene moieties. Common reagents used in these reactions include various amines, aldehydes, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Addition of hydrogen or removal of oxygen.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
4,6-dimethylquinazoline: A simpler derivative with similar core structure.
Thiophene-containing triazines: Compounds with similar thiophene and triazine moieties.
Other quinazoline derivatives: Compounds with diverse biological activities.
Uniqueness
4,6-dimethyl-N-(5-(2-(thiophen-2-yl)ethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)quinazolin-2-amine is unique due to its specific combination of functional groups, which may confer distinct biological properties and synthetic versatility compared to other similar compounds.
Properties
Molecular Formula |
C19H22N6S |
---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
4,6-dimethyl-N-[3-(2-thiophen-2-ylethyl)-2,4-dihydro-1H-1,3,5-triazin-6-yl]quinazolin-2-amine |
InChI |
InChI=1S/C19H22N6S/c1-13-5-6-17-16(10-13)14(2)22-19(23-17)24-18-20-11-25(12-21-18)8-7-15-4-3-9-26-15/h3-6,9-10H,7-8,11-12H2,1-2H3,(H2,20,21,22,23,24) |
InChI Key |
WCJNWLJJYLBLAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N=C(N=C2C=C1)NC3=NCN(CN3)CCC4=CC=CS4)C |
Origin of Product |
United States |
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